

# Glycosmisic Acid CAS number and chemical structure

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Compound of Interest

Compound Name: Glycosmisic Acid

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# **Glycosmisic Acid: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Glycosmisic Acid** is a complex organic molecule with the systematic name (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid. Its chemical structure, featuring a substituted benzofuran core, suggests potential for biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its chemical identity and proposes a framework for its experimental evaluation.

**Chemical Identity** 

Property	Value	
CAS Number	443908-19-8	
Molecular Formula	C20H20O10S	
IUPAC Name	(E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid	
SMILES	COC1=CC(=CC2=C1OC(C2COS(=O) (=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O	



#### Chemical Structure:

The chemical structure of **Glycosmisic Acid** is characterized by a 2,3-dihydro-1-benzofuran heterocyclic system. This core is substituted with a methoxy group, a prop-2-enoic acid group, and a phenyl group which itself is substituted with hydroxyl and methoxy groups. Additionally, a sulfoxymethyl group is attached to the dihydrobenzofuran ring.

# Hypothetical Biological Activity and Quantitative Data

Due to the limited publicly available experimental data on **Glycosmisic Acid**, this section presents hypothetical quantitative data based on the activities of structurally similar benzofuran derivatives, which are known to possess a range of biological effects.[1][2] These values should be considered illustrative and require experimental validation.

Table 1: Hypothetical In Vitro Biological Activity of Glycosmisic Acid

Assay Type	Target/Cell Line	Metric	Hypothetical Value
Antioxidant Activity	DPPH Radical Scavenging	IC50	15.5 μΜ
ABTS Radical Scavenging	IC50	10.2 μΜ	
Anti-inflammatory Activity	LPS-stimulated RAW 264.7	NO Inhibition IC50	25.8 μΜ
COX-2 Inhibition	IC50	8.1 μΜ	
Cytotoxicity	MCF-7 (Breast Cancer)	GI50	5.3 μΜ
A549 (Lung Cancer)	GI50	12.7 μΜ	
HDF (Normal Fibroblast)	CC50	> 100 μM	_

## **Proposed Experimental Protocols**



The following are proposed, detailed methodologies for the initial characterization of the biological activity of **Glycosmisic Acid**.

### **Synthesis of Glycosmisic Acid**

The synthesis of substituted benzofurans can be achieved through various established methods.[3][4][5][6][7] A potential synthetic route for **Glycosmisic Acid** could involve a multistep process starting from commercially available precursors, potentially utilizing a palladium-catalyzed cyclization to form the dihydrobenzofuran core, followed by functional group interconversions to introduce the prop-2-enoic acid and sulfoxymethyl moieties.

## **In Vitro Antioxidant Assays**

Standard in vitro assays can be employed to determine the antioxidant potential of **Glycosmisic Acid**.[8][9][10][11][12]

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
  - Prepare a stock solution of Glycosmisic Acid in a suitable solvent (e.g., DMSO).
  - Create a series of dilutions of the stock solution.
  - In a 96-well plate, add the test compound dilutions to a solution of DPPH in methanol.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
  - Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
  - Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
  - Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
  - Add dilutions of Glycosmisic Acid to the ABTS radical solution.



- After a 6-minute incubation, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC<sub>50</sub> value.

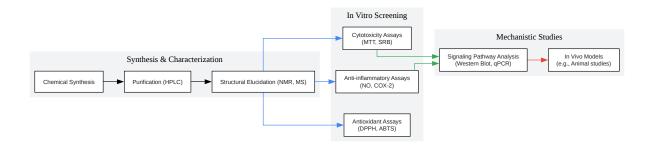
## **Cell-Based Anti-inflammatory Assay**

- Nitric Oxide (NO) Inhibition in Macrophages:
  - Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
  - Seed the cells in a 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of Glycosmisic Acid for 1 hour.
  - Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
  - Measure the nitrite concentration in the culture supernatant using the Griess reagent.
  - Determine the IC<sub>50</sub> for NO inhibition.

## **Proposed Signaling Pathways and Visualization**

Based on the benzofuran scaffold, **Glycosmisic Acid** may modulate key cellular signaling pathways implicated in inflammation and cancer.[13][14][15][16][17][18][19][20][21][22][23][24] [25] The following diagrams illustrate hypothetical interactions.

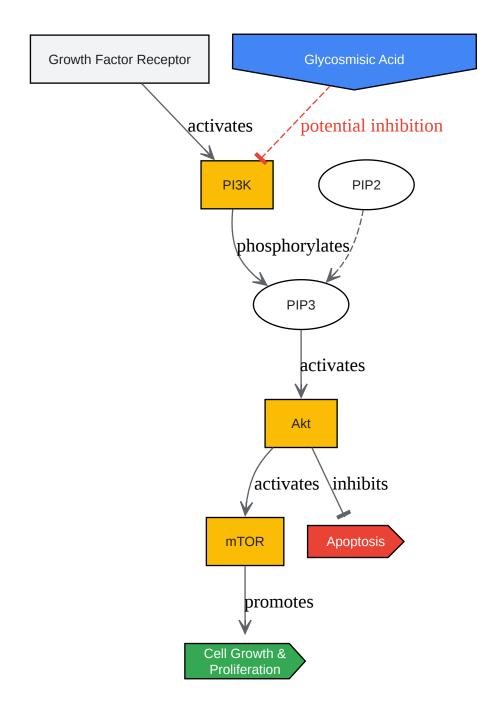




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Caption: Proposed experimental workflow for the evaluation of Glycosmisic Acid.

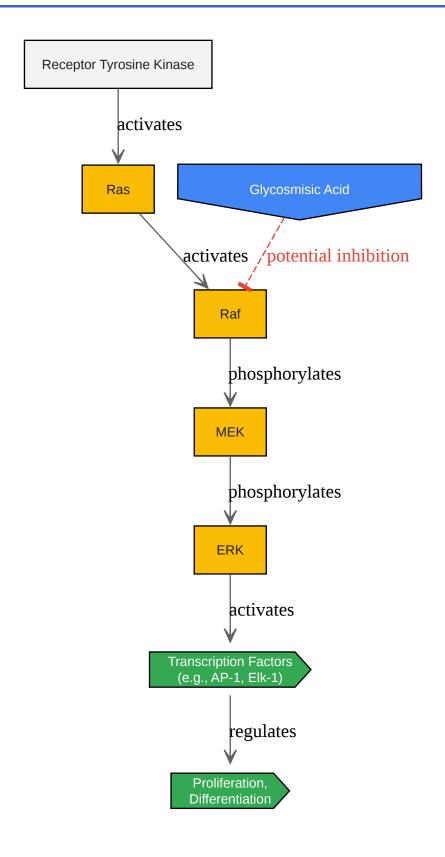




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Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by Glycosmisic Acid.





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Caption: Potential interference of **Glycosmisic Acid** with the MAPK/ERK signaling cascade.



#### Conclusion

**Glycosmisic Acid** presents an intriguing molecular architecture that warrants further scientific exploration. While experimental data remains scarce, its structural features suggest a potential for bioactivity. The proposed experimental framework and hypothesized interactions with key signaling pathways provide a roadmap for future research to unlock the therapeutic potential of this compound. Further investigation is essential to validate these hypotheses and fully characterize the pharmacological profile of **Glycosmisic Acid**.

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